L-ALANINE-N-FMOC (2,3,3,3-D4)
Description
BenchChem offers high-quality L-ALANINE-N-FMOC (2,3,3,3-D4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ALANINE-N-FMOC (2,3,3,3-D4) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
315.36 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
The Strategic Significance of Stable Isotope Labeling in Advanced Biological Investigations
Stable isotope labeling is a cornerstone of modern chemical biology and biochemistry, enabling researchers to trace and quantify biomolecules without the need for radioactive materials. biosyn.com Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into molecules, altering their mass without changing their chemical properties. biosyn.com This mass difference allows for their detection and differentiation from their naturally abundant, lighter counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. biosyn.comnih.gov
The use of stable isotopes dates back to the 1930s and has since become indispensable for studying metabolic pathways, protein turnover, and the dynamics of biological networks. biosyn.comnih.gov This approach provides a window into the intricate workings of cellular processes, offering insights that are often unattainable through other methods. nih.govnih.gov The ability to introduce these labels into specific molecules or even at specific atomic positions provides a high degree of precision in experimental design. biosyn.com
Overview of L Alanine As a Fundamental Amino Acid Building Block in Biological Systems
L-Alanine, a non-essential amino acid, is a fundamental component in the biosynthesis of proteins and plays a central role in cellular metabolism. wikipedia.orgnih.gov It is intimately linked to major metabolic pathways, including glycolysis, gluconeogenesis, and the citric acid cycle, primarily through its reversible conversion to pyruvate (B1213749) by alanine (B10760859) aminotransferase. wikipedia.orgnih.gov This reaction is a key part of the glucose-alanine cycle, which facilitates the transport of nitrogen from muscles to the liver. wikipedia.orgcreative-proteomics.com
Beyond its role in protein structure, L-alanine is involved in various physiological processes. nih.gov It can be metabolized to provide energy, particularly under conditions of starvation, by being converted to pyruvate and then fully oxidized. nih.govnih.gov The metabolic flexibility of L-alanine highlights its importance in maintaining cellular energy homeostasis and nitrogen balance. creative-proteomics.comasm.org
The Role of N Fluorenylmethyloxycarbonyl Fmoc Protection in Amino Acid Chemistry for Research Applications
The synthesis of peptides for research and therapeutic purposes requires precise, stepwise addition of amino acids. This process is critically dependent on the use of protecting groups to prevent unwanted side reactions. The N-Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). lgcstandards.comaltabioscience.com
Developed in the late 1970s, Fmoc chemistry offers significant advantages, most notably its mild deprotection conditions. lgcstandards.com The Fmoc group is stable under acidic conditions but can be readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. lgcstandards.comchempep.com This orthogonality, where the N-terminal protecting group and side-chain protecting groups can be removed under different conditions, is a key feature of Fmoc-based SPPS. chempep.comacs.org The ease of automation and the ability to monitor the synthesis by detecting the cleaved fluorenyl group have made Fmoc chemistry a dominant method in peptide synthesis. nih.gov
Specific Isotopic Modification: L Alanine N Fmoc 2,3,3,3 D4 As a Specialized Research Reagent
L-ALANINE-N-FMOC (2,3,3,3-D4) is a specialized reagent that combines the key features of its constituent parts: the fundamental amino acid L-alanine, the versatile Fmoc protecting group, and the strategic placement of deuterium (B1214612) atoms. clearsynth.comeurisotop.com In this compound, four hydrogen atoms on the L-alanine molecule—one at the alpha-carbon and three on the methyl group—are replaced with deuterium. clearsynth.com
This specific isotopic labeling pattern makes it a valuable internal standard for quantitative mass spectrometry-based studies. acs.org The mass shift of four daltons due to the deuterium atoms allows for clear differentiation from the unlabeled endogenous L-alanine in biological samples. youtube.com The Fmoc group facilitates its use in peptide synthesis, enabling the incorporation of a deuterated alanine (B10760859) residue at a specific position within a peptide sequence. kilobio.com This site-specific labeling is crucial for detailed structural and dynamic studies of proteins and peptides. proquest.com
| Property | Value |
|---|---|
| CAS Number | 225101-69-9 clearsynth.com |
| Chemical Formula | C₁₈H₁₃D₄NO₄ clearsynth.com |
| Molecular Weight | 315.36 g/mol clearsynth.com |
| Synonyms | Fmoc-Ala(d4)-OH, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-Alanine-2,3,3,3-d4 clearsynth.com |
| Isotopic Purity | Typically 98% or higher eurisotop.com |
Current Research Paradigms and the Utility of Deuterated Alanine Analogues
General Principles of Deuterium Incorporation into Amino Acids
The introduction of deuterium, a stable isotope of hydrogen, into amino acids can be achieved through several general strategies. These methods aim to replace one or more hydrogen atoms with deuterium atoms, creating a heavier, yet chemically similar, version of the molecule. This isotopic labeling allows for the differentiation and tracking of the amino acid in complex biological systems. clearsynth.com
Common approaches to deuterium incorporation include:
Isotopic Exchange Reactions: This method involves exposing the amino acid to a deuterium source, such as deuterium oxide (D₂O), often under acidic or basic conditions or in the presence of a metal catalyst. europa.eu This promotes the exchange of labile protons with deuterium. However, achieving high levels of specific deuteration can be challenging, and this method may lead to partial labeling.
Chemical Synthesis from Deuterated Precursors: A more controlled approach involves the chemical synthesis of the amino acid using starting materials that are already enriched with deuterium. This allows for the precise placement of deuterium atoms within the molecule.
Biocatalytic Methods: Enzymes can be utilized to catalyze the stereoselective incorporation of deuterium into amino acids. researchgate.netnih.gov This approach offers high specificity and can be performed under mild reaction conditions. nih.gov For instance, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can reversibly deprotonate α-amino acids, allowing for deuterium incorporation from D₂O. nih.gov
Metabolic Labeling: In this in vivo method, organisms are grown in a medium containing a deuterium source, such as D₂O. The organisms then incorporate deuterium into the amino acids they synthesize. pnas.orgmetsol.com This can lead to highly deuterated proteins, from which the labeled amino acids can be isolated. pnas.org
The choice of method depends on the desired level and position of deuteration, the required quantity of the labeled amino acid, and cost considerations.
Specific Synthetic Pathways for the Stereospecific Deuteration of L-Alanine at the 2,3,3,3-Positions
Achieving stereospecific deuteration of L-alanine at the 2,3,3,3-positions to produce L-alanine-d4 requires a multi-step and carefully controlled synthetic strategy. One common approach involves the use of a deuterated starting material and stereoselective reactions.
A plausible synthetic route can start from a deuterated precursor, such as deuterated pyruvic acid. The stereospecific amination of this precursor is a critical step to establish the L-configuration at the α-carbon. This can be accomplished through enzymatic methods, for example, by using an amino acid dehydrogenase. researchgate.net
Alternatively, chemical methods involving chiral auxiliaries can be employed to direct the stereoselective introduction of the amino group. Another strategy is the catalytic stereoselective deuteration of L-alanine itself. For instance, base-catalyzed stereoinversion in the presence of a chiral catalyst and D₂O can lead to the formation of deuterated D-alanine, and similar principles can be adapted to retain the L-configuration while achieving deuteration. researchgate.net
Implementation and Removal Strategies for the Fmoc Protecting Group in the Synthesis of L-ALANINE-N-FMOC (2,3,3,3-D4)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. chemimpex.comresearchgate.net Its implementation and subsequent removal are critical steps in the synthesis of L-ALANINE-N-FMOC (2,3,3,3-D4).
Implementation:
The Fmoc group is typically introduced by reacting the deuterated L-alanine with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. researchgate.net The reaction is generally efficient and yields the N-Fmoc protected amino acid. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). researchgate.net
Removal:
A key advantage of the Fmoc group is its lability under mild basic conditions, which allows for its selective removal without affecting other acid-labile protecting groups that might be present on the amino acid side chain or the C-terminus. researchgate.netgoogle.com The deprotection is commonly achieved by treatment with a secondary amine, such as piperidine, in an organic solvent like dimethylformamide (DMF). researchgate.net The cleavage proceeds through a β-elimination mechanism.
Analytical Validation of Isotopic Enrichment and Purity in L-ALANINE-N-FMOC (2,3,3,3-D4)
Rigorous analytical validation is essential to confirm the identity, isotopic enrichment, and chemical purity of the final L-ALANINE-N-FMOC (2,3,3,3-D4) product. nist.gov This involves a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS) for Deuterium Content Determination
Mass spectrometry is a primary tool for determining the isotopic enrichment of the deuterated compound. clearsynth.com By comparing the mass-to-charge (m/z) ratio of the labeled compound with its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. nih.gov High-resolution mass spectrometry can provide precise mass measurements, further verifying the elemental composition. alexandraatleephillips.com Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the compound and its fragments, providing detailed information about the extent of deuteration. researchgate.netnih.gov Isotope ratio mass spectrometry (IRMS) is another powerful technique for accurately measuring very low levels of deuterium enrichment. metsol.comnih.gov
Table 1: Expected Mass Spectrometry Data for L-ALANINE-N-FMOC (2,3,3,3-D4)
| Compound | Molecular Formula | Molecular Weight (Unlabeled) | Molecular Weight (D4 Labeled) | Mass Shift (M+n) |
| Fmoc-L-alanine | C₁₈H₁₇NO₄ | 311.33 | 315.36 | M+4 |
Note: The table presents theoretical monoisotopic masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuterium Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the deuterium atoms within the molecule. usf.edu
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful deuteration at the C-2 and C-3 positions.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signals for the carbons directly bonded to deuterium (C-2 and C-3) will exhibit splitting due to coupling with deuterium (a spin-1 nucleus), and their chemical shifts may be slightly altered compared to the unlabeled compound.
The combination of these NMR techniques provides unambiguous confirmation of the positional isotopic labeling.
Chromatographic Methods for Chemical Purity Assessment
Chromatographic methods are employed to assess the chemical purity of the final product, ensuring the absence of starting materials, by-products, or other impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for purity analysis of Fmoc-protected amino acids. researchgate.net A reversed-phase HPLC method, often using a C18 column with a gradient of acetonitrile (B52724) and water containing a modifier like trifluoroacetic acid (TFA), can effectively separate the desired product from any impurities. pubcompare.ai The purity is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC can also be used to confirm the enantiomeric purity of the L-alanine derivative. chemimpex.com
Gas Chromatography (GC): For the free deuterated alanine, after removal of the Fmoc group, gas chromatography can be used for purity analysis, often after derivatization to increase volatility. alexandraatleephillips.com
The combination of these analytical methods ensures that the synthesized L-ALANINE-N-FMOC (2,3,3,3-D4) meets the high standards of isotopic enrichment and chemical purity required for its intended applications. isotope.comsigmaaldrich.com
Table 2: Summary of Analytical Validation Methods
| Analytical Technique | Purpose | Key Information Obtained |
| Mass Spectrometry (MS) | Isotopic Enrichment | Confirms the number of deuterium atoms incorporated (mass shift). |
| Nuclear Magnetic Resonance (NMR) | Positional Isotopic Labeling | Verifies the specific locations of the deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | Chemical and Chiral Purity | Quantifies the percentage of the desired compound and its enantiomeric excess. |
Advancements in Solid-Phase Peptide Synthesis (SPPS) Utilizing L-ALANINE-N-FMOC (2,3,3,3-D4)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and production, allowing for the efficient, controlled, and sequential assembly of amino acids into peptides. silantes.com The use of L-ALANINE-N-FMOC (2,3,3,3-D4) within this framework has led to significant advancements. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential in SPPS, preventing unwanted reactions at the amino group of the alanine while it is being incorporated into the growing peptide chain. cymitquimica.comsilantes.comgoogle.com This protection is later removed to allow the next amino acid to be added. silantes.com The deuterium labeling provides a "heavy" version of the amino acid that can be distinguished from its natural, "light" counterpart in analytical analyses. silantes.comnih.gov
Incorporation of Deuterated Alanine for Peptide Structure-Function Studies
The site-specific incorporation of deuterated alanine into a peptide sequence is a powerful strategy for elucidating the relationship between a peptide's structure and its biological function. pnas.org By replacing standard alanine with L-ALANINE-N-FMOC (2,3,3,3-D4) at specific positions during SPPS, researchers can create peptides with targeted isotopic labels. silantes.compubcompare.ai
This selective labeling allows for the study of specific regions within a peptide. For instance, in NMR spectroscopy, the deuterium substitution simplifies complex spectra, enabling more precise interpretation of the peptide's three-dimensional structure in solution. pnas.org These structural insights are critical for understanding how a peptide interacts with its biological targets and carries out its function. lifetein.com
Impact of Deuterated Residues on Peptide Conformation and Dynamics
Introducing deuterated alanine can provide detailed information about a peptide's conformation and dynamic behavior. nih.govnih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a key technique used for this purpose. nih.govnih.gov In HDX-MS, the rate at which amide hydrogens in the peptide backbone exchange with deuterium from the solvent (heavy water) is measured. nih.gov This exchange rate is highly dependent on the local protein structure; residues buried within a folded structure or involved in hydrogen bonding will exchange more slowly than those on the surface. nih.govnih.gov
By incorporating L-ALANINE-N-FMOC (2,3,3,3-D4), researchers can introduce a stable isotopic marker that does not exchange with the solvent, providing a fixed point of reference. The analysis of deuteration patterns in the rest of the peptide can then reveal regions of flexibility and conformational changes that occur upon ligand binding, protein-protein interaction, or other perturbations. nih.govnih.govuu.nl It is important to note that while generally subtle, the increased mass from deuterium can in some cases slightly alter peptide properties, a factor that researchers must consider. pnas.org
Synthesis of Isotope-Labeled Peptide Standards for Quantitative Assays
The synthesis of isotope-labeled peptides using L-ALANINE-N-FMOC (2,3,3,3-D4) is fundamental for creating internal standards for quantitative assays. researchgate.netnih.gov These "heavy" peptide standards are chemically identical to their naturally occurring "light" counterparts but have a different mass due to the deuterium atoms. chempep.com
In quantitative proteomics, a known amount of the heavy peptide standard is spiked into a biological sample. nih.gov The sample is then analyzed by mass spectrometry, and the ratio of the signal intensity of the light (endogenous) peptide to the heavy (standard) peptide is used to accurately determine the absolute quantity of the endogenous peptide in the original sample. researchgate.netnih.gov This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification. researchgate.net
Quantitative Proteomics Leveraging L-ALANINE-N-FMOC (2,3,3,3-D4) for Mass Spectrometry-Based Analyses
Quantitative proteomics aims to measure the amount of proteins in a sample, often a complex mixture derived from cells or tissues. thermofisher.com The use of stable isotope labeling, particularly with reagents like L-ALANINE-N-FMOC (2,3,3,3-D4), has revolutionized this field by enabling highly accurate and sensitive measurements with mass spectrometry. chempep.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Protein Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for achieving accurate absolute quantification of proteins. shoko-sc.co.jpnih.gov The strategy often involves the use of "proteotypic" peptides—peptides that are unique to a specific protein. nih.gov By synthesizing a heavy, deuterated version of a proteotypic peptide using L-ALANINE-N-FMOC (2,3,3,3-D4), a precise internal standard is created. nih.gov
When analyzing a protein sample, the proteins are first enzymatically digested into smaller peptides. nih.gov A known quantity of the heavy labeled peptide standard is then added to this mixture. nih.gov The sample is subsequently analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The mass spectrometer can distinguish between the light, endogenous peptide and the heavy, spiked-in standard. By comparing their respective signal intensities, the absolute amount of the original protein can be calculated with high precision and accuracy. researchgate.netnih.govresearchgate.net
The methodological framework for IDMS in proteomics involves several key steps and calibration strategies to ensure data quality.
Methodological Framework:
Selection of Proteotypic Peptides: Unique peptides for the target protein are identified. nih.gov
Synthesis of Isotope-Labeled Standard: The heavy peptide standard is synthesized using L-ALANINE-N-FMOC (2,3,3,3-D4) or other labeled amino acids. nih.gov
Sample Preparation: The protein sample is digested, and a precise amount of the heavy standard is added. nih.govnih.gov
LC-MS/MS Analysis: The mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.gov
Data Analysis: The peak areas of the light and heavy peptides are measured, and their ratio is used for quantification. nih.gov
Calibration Strategies: To ensure accuracy, calibration curves are often generated. biorxiv.org These curves are created by analyzing a series of samples with known concentrations of the light peptide and a fixed concentration of the heavy internal standard. acs.org However, one of the major advantages of IDMS is that by spiking the sample with the isotopic analog, each measurement can essentially act as its own calibration, correcting for many sources of experimental error. researchgate.net
Matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, are a significant challenge in mass spectrometry. researchgate.net The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate these effects, as both the analyte and the standard are affected similarly. researchgate.netresearchgate.net This ensures the reliability and accuracy of the quantification. researchgate.net
Applications in Protein Abundance and Turnover Rate Measurements
Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein abundance and the dynamics of protein synthesis and degradation (turnover). ckgas.comresearchgate.net When cells are grown in media containing a "heavy" amino acid like L-Alanine-d4, newly synthesized proteins incorporate this heavier isotope. pubcompare.ai
In a typical experiment, two cell populations are grown in parallel: one in standard ("light") medium and the other in a medium enriched with the "heavy" L-Alanine-d4. researchgate.net After a specific period, proteins from both populations are extracted, combined, and analyzed by mass spectrometry. Peptides containing the deuterated alanine will appear with a predictable mass increase (4 Da per alanine residue) compared to their light counterparts. sigmaaldrich.com By comparing the signal intensities of the heavy and light peptide pairs, researchers can accurately quantify relative protein abundance between the two samples. researchgate.net
This method is also instrumental in measuring protein turnover rates. By introducing the heavy amino acid at a specific time point and monitoring the rate of its incorporation into the proteome, scientists can determine how quickly proteins are being synthesized and degraded, providing critical insights into cellular regulation and homeostasis. ckgas.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and in vivo Labeling Strategies
SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics. ckgas.com It involves the in vivo incorporation of amino acids with substituted stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins. ckgas.com This approach allows for the differential labeling of entire proteomes from different cell states (e.g., treated vs. untreated), which are then mixed and analyzed together, minimizing experimental variability. researchgate.net
Integration of L-ALANINE-N-FMOC (2,3,3,3-D4) into Metabolic Labeling Systems
L-ALANINE-N-FMOC (2,3,3,3-D4), after removal of the Fmoc protecting group to yield L-Alanine (2,3,3,3-D4), is integrated into SILAC workflows. pubcompare.aiisotope.com It serves as the "heavy" amino acid source in specialized cell culture media that lack natural ("light") alanine. ckgas.com As cells grow and divide, they utilize the supplied L-Alanine-d4 for protein synthesis, resulting in a cell population where the entire proteome is labeled. pubcompare.ainih.gov The high isotopic purity (typically ~98%) of L-Alanine (2,3,3,3-D4) ensures accurate and reliable quantification. isotope.comisotope.com
Table 1: Properties of L-ALANINE-N-FMOC (2,3,3,3-D4)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | CD₃CD(NH-FMOC)COOH | isotope.comeurisotop.com |
| Molecular Weight | 315.36 | isotope.comeurisotop.com |
| Labeled CAS Number | 225101-69-9 | isotope.comeurisotop.com |
| Isotopic Purity | 98% | isotope.comeurisotop.com |
| Applications | Biomolecular NMR, Proteomics | isotope.comeurisotop.comisotope.com |
Differential Proteomics for Comparative Biological Studies
The integration of L-Alanine-d4 enables robust comparative proteomics. For example, a study might compare a cancer cell line with a non-cancerous control. The cancer cells could be grown in "heavy" SILAC medium containing L-Alanine-d4, while the control cells are grown in "light" medium. researchgate.net After several cell doublings to ensure complete labeling, the cell populations are combined, the proteins are digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS/MS. ckgas.comnih.gov
The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the isotopic label. The ratio of the ion intensities of these heavy and light peptide pairs directly reflects the ratio of protein abundance in the two original cell populations. researchgate.net This allows for the identification of up- or down-regulated proteins, providing insights into disease mechanisms and potential biomarkers. ckgas.com
Investigating Protein-Protein Interactions and Post-Translational Modifications (PTMs)
The quantitative power of SILAC using labels like L-Alanine-d4 extends to the study of dynamic cellular processes such as protein-protein interactions (PPIs) and post-translational modifications (PTMs). ckgas.comnih.gov
For PPI studies, a common approach is affinity purification-mass spectrometry (AP-MS). A "bait" protein is tagged and expressed in SILAC-labeled cells. When the bait protein is pulled down, its interaction partners ("prey") are co-purified. By comparing the SILAC ratios of the co-purified proteins from a specific pulldown versus a control pulldown, researchers can distinguish true interaction partners from non-specific background contaminants.
Similarly, SILAC is used to quantify changes in PTMs, such as phosphorylation, acetylation, or ubiquitination. ckgas.comnih.govfmi.ch After labeling two cell populations under different conditions, proteins are digested, and modified peptides are often enriched before MS analysis. The SILAC ratios of the modified peptides reveal how the occupancy of a specific PTM site changes in response to a stimulus, providing crucial information on signaling pathways and cellular regulation. nih.gov
Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy Enhanced by L-ALANINE-N-FMOC (2,3,3,3-D4)
In addition to mass spectrometry, L-ALANINE-N-FMOC (2,3,3,3-D4) is a valuable reagent for biomolecular NMR spectroscopy, a technique used to determine the three-dimensional structure and dynamics of proteins in solution. pubcompare.aiisotope.com
Deuterium Labeling for Alleviating Spectral Overlap in Large Biomolecules
A major challenge in NMR studies of large proteins (>25 kDa) is severe spectral overlap and rapid signal decay (relaxation), which leads to broad, poorly resolved peaks. eurisotop.comsigmaaldrich.com A powerful strategy to overcome this is perdeuteration—replacing nearly all non-exchangeable protons with deuterons. researchgate.net This dramatically simplifies the ¹H NMR spectrum and slows down relaxation, resulting in sharper signals. eurisotop.com
L-Alanine (2,3,3,3-D4) is used to introduce deuterium at specific alanine residues within a protein. isotope.com Often, this is part of a broader strategy where specific amino acids are labeled to act as probes. For instance, researchers might express a protein in a deuterated medium but provide protonated versions of specific amino acids like isoleucine, leucine, and valine (ILV labeling). eurisotop.comnih.gov Extending this approach to include alanine labeling provides additional probes, as alanine is a highly abundant amino acid. nih.gov The use of L-ALANINE-N-FMOC (2,3,3,3-D4) in peptide synthesis can also create specific deuterated segments for NMR analysis. cymitquimica.compubcompare.ai This selective labeling approach, enhanced by deuteration, is critical for studying the structure, function, and dynamics of large, complex protein machinery. researchgate.netnih.gov
Table 2: Example of Peptide Pairs in a SILAC Experiment Using L-Alanine-d4
| Peptide Sequence | Isotopic Label | Theoretical Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| VA LIGTFK | Light (¹H-Alanine) | 830.49 | N/A |
| VA LIGTFK | Heavy (²H₄-Alanine) | 834.51 | +4.02 |
| GDSA GIPA DLER | Light (¹H-Alanine) | 1144.57 | N/A |
Elucidation of Protein and Peptide Three-Dimensional Structures
The determination of the three-dimensional structures of proteins and peptides at atomic resolution is fundamental to understanding their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of biomolecules in solution, providing a picture of their native state. duke.edu The use of stable isotope labeling, with compounds such as L-ALANINE-N-FMOC (2,3,3,3-D4), has been a critical advancement in this field. ckisotopes.comchemie-brunschwig.ch
Historically, the size of proteins that could be studied by NMR was limited to around 15 kDa. ckisotopes.comchemie-brunschwig.ch For larger proteins, spectral overlap and rapid signal decay made analysis prohibitively complex. The introduction of stable isotopes like ¹³C, ¹⁵N, and deuterium (²H) revolutionized the field. ckisotopes.com The specific incorporation of deuterated amino acids, like L-Alanine-d4, into a protein helps to simplify crowded ¹H-NMR spectra. This is because the magnetic properties of deuterium are different from hydrogen, leading to the "disappearance" of signals from the deuterated sites in standard ¹H-NMR experiments. This spectral simplification allows for the unambiguous assignment of signals that would otherwise be unresolvable.
Furthermore, deuterium labeling is a key component of advanced NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY), which has significantly extended the size limit of proteins amenable to NMR studies to systems well over 100 kDa. nih.gov By incorporating deuterated alanine, researchers can generate specific methyl-protonated probes in a highly deuterated background, which is essential for studying the structure and dynamics of large macromolecular assemblies. nih.gov
Probing Protein Dynamics, Folding, and Ligand Binding Events
Proteins are not static entities; their functions are intrinsically linked to their dynamic motions, folding pathways, and interactions with other molecules. Stable isotope labeling with L-ALANINE-N-FMOC (2,3,3,3-D4) provides a powerful tool for investigating these dynamic processes. The precise deuteration of alanine residues makes them invaluable for studying conformational changes and molecular interactions. pubcompare.ai
One of the key techniques is hydrogen-deuterium exchange (HDX) monitored by mass spectrometry or NMR. While this compound provides deuterium on the carbon backbone, its use in conjunction with expression in deuterated media (D₂O) allows for comprehensive studies of protein dynamics. HDX experiments measure the rate at which backbone amide protons exchange with deuterium in the solvent. Regions of the protein that are highly flexible or become exposed upon ligand binding will exchange protons more rapidly, allowing researchers to map these dynamic "hotspots." pubcompare.ai
Isotopically labeled amino acids also enable groundbreaking techniques to map protein folding mechanisms with atomic-level resolution. pubcompare.ai By strategically placing labeled amino acids, scientists can monitor the conformational state of specific regions of a protein as it transitions from an unfolded to a folded state. nih.gov For instance, changes in the chemical environment of the labeled alanine, detected by NMR, can provide detailed information about the formation of secondary and tertiary structures during the folding process and reveal the presence of transient intermediates.
Applications in Solid-State NMR for Membrane Proteins and Aggregates
Many biologically crucial proteins, such as membrane proteins and large protein aggregates like amyloid fibrils, are not amenable to traditional solution NMR or X-ray crystallography. sigmaaldrich.com Solid-state NMR (ssNMR) has emerged as a vital technique for studying these challenging systems in a near-native environment, such as a lipid bilayer. sigmaaldrich.comnih.gov Isotope labeling is absolutely critical for the success of ssNMR experiments. sigmaaldrich.com
The incorporation of L-ALANINE-N-FMOC (2,3,3,3-D4) during peptide synthesis or protein expression is highly advantageous for ssNMR studies. The primary challenges in ssNMR are often low sensitivity and severe spectral crowding. nih.gov High-level deuteration of a protein significantly reduces the number of protons, which in turn narrows the linewidths of the remaining ¹H signals and those of directly attached carbons or nitrogens. This leads to a dramatic improvement in both spectral resolution and sensitivity.
This approach has been successfully used to determine the structures of membrane proteins within a native-like lipid environment. nih.gov Research has shown that producing highly deuterated proteins with specific ¹³C-labeled methyl groups (such as from alanine) provides a set of sensitive probes for structural studies. ckisotopes.com These labeled methyl groups can be used to measure long-range distance restraints, which are essential for calculating the three-dimensional fold of the protein. This methodology is paving the way for determining the atomic structures of membrane proteins and fibrillar aggregates directly in their complex biological context. nih.gov
Summary of Research Applications
| Application Area | Technique | Key Findings from Isotope Labeling | Source |
| Protein Structure Elucidation | Solution NMR (e.g., TROSY) | Simplifies complex spectra, enabling structure determination of proteins >100 kDa. Allows for unambiguous signal assignment. | ckisotopes.comduke.edunih.gov |
| Protein Dynamics & Folding | NMR, HDX-MS | Maps protein flexibility, conformational changes, and folding pathways. Identifies regions involved in ligand binding. | pubcompare.ainih.gov |
| Membrane Protein Structure | Solid-State NMR (ssNMR) | Improves spectral resolution and sensitivity for insoluble proteins. Enables distance measurements in native-like environments. | sigmaaldrich.comnih.gov |
| Protein Aggregates | Solid-State NMR (ssNMR) | Provides structural constraints for determining the architecture of amyloid fibrils and other aggregates. | sigmaaldrich.com |
Stable Isotope Tracing for Elucidating Metabolic Pathway Activity
Stable isotope tracing is a versatile and informative method for probing metabolic pathways in vivo. nih.govnih.gov By introducing a labeled nutrient into a biological system, researchers can follow the labeled atoms as they are incorporated into downstream metabolites. nih.gov The pattern and extent of this labeling provide a wealth of qualitative and quantitative information about the activity of metabolic pathways. springernature.commdpi.com L-ALANINE-N-FMOC (2,3,3,3-D4) serves as a valuable tracer in these studies, with the deuterium atoms acting as a "tag" to track the alanine molecule and its metabolic derivatives. cymitquimica.com The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group for the amino functionality, often used in peptide synthesis to prevent unwanted reactions. cymitquimica.com
Methodological Design for Isotopic Tracer Experiments
The design of an isotopic tracer experiment is critical for obtaining meaningful data and is tailored to the specific research question and biological system under investigation. springernature.comcreative-proteomics.com Key considerations include the choice of the isotopic tracer, the duration of the labeling period, and the analytical methods used to detect the labeled metabolites. nih.govrsc.org
When using L-ALANINE-N-FMOC (2,3,3,3-D4), the experimental setup typically involves introducing the compound into cell cultures or administering it to an organism. nih.gov The cells or tissues are then harvested at specific time points, and the metabolites are extracted. nih.gov Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then employed to identify and quantify the deuterated metabolites. chempep.comsci-hub.se
A crucial aspect of the experimental design is achieving a metabolic and isotopic steady state. mdpi.comrsc.org Metabolic steady state implies that the concentrations of metabolites are constant over time, while isotopic steady state is reached when the isotopic enrichment of metabolites no longer changes. mdpi.comnih.gov Reaching isotopic steady state can be challenging in some systems, such as mammalian cells, due to slow labeling and high exchange rates between intracellular and extracellular metabolite pools. mdpi.comrsc.org In such cases, isotopically non-stationary metabolic flux analysis (INST-MFA) can be used, which analyzes transient labeling data. creative-proteomics.comrsc.org
The selection of the tracer itself is a fundamental step. While uniformly labeled tracers provide a broad overview of major metabolic pathways, specifically labeled tracers like L-ALANINE-N-FMOC (2,3,3,3-D4) can offer more detailed insights into specific metabolic branch points and reaction complexities. mdpi.com
Tracking Carbon and Deuterium Flow through Central Carbon Metabolism
Central carbon metabolism comprises the core pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are fundamental for energy production and the biosynthesis of essential cellular components. researchgate.net Stable isotope tracers are instrumental in dissecting the flow of atoms through these interconnected pathways. nih.gov
Deuterium from deuterated substrates can also be transferred to cofactors like NADPH, which is crucial for reductive biosynthesis and antioxidant defense. mdpi.commit.edu This allows for the quantification of the relative contributions of different NADPH-producing pathways. mdpi.com The use of deuterated water (D2O) is another approach to label newly synthesized molecules, including fatty acids, by tracking the incorporation of deuterium via NADPH. nih.gov
The analysis of mass isotopologue distributions (MIDs) by mass spectrometry is a key technique in these studies. creative-proteomics.com The MID of a metabolite reveals the relative abundance of its different isotopologues (molecules that differ only in their isotopic composition), providing a detailed fingerprint of the metabolic pathways that produced it. mdpi.com
Analysis of Metabolic Branch Points and Pathway Redundancy
Metabolic networks are characterized by numerous branch points where a metabolite can be directed into two or more different pathways. creative-proteomics.com Understanding the regulation and flux distribution at these nodes is crucial for comprehending cellular physiology. creative-proteomics.com Isotope tracers are powerful tools for quantifying the relative flux through competing pathways at these branch points. mdpi.comsci-hub.se
For instance, by using specifically labeled glucose tracers, researchers can distinguish between the glycolytic and pentose phosphate pathways. mdpi.com Similarly, the labeling pattern derived from L-ALANINE-N-FMOC (2,3,3,3-D4) can help elucidate the fate of pyruvate (B1213749) at the junction of the TCA cycle and other biosynthetic pathways. sci-hub.se
Pathway redundancy, where multiple pathways can produce the same metabolite, is another feature of metabolic networks that can be investigated using stable isotopes. By using different isotopic tracers that enter the network at different points, it is possible to disentangle the contributions of redundant pathways to the synthesis of a particular product. Parallel labeling experiments, where the same experiment is repeated with different tracers, can enhance the precision of flux estimations and help verify metabolic models. sci-hub.se
Quantitative Metabolic Flux Analysis (MFA) Utilizing L-ALANINE-N-FMOC (2,3,3,3-D4) as a Tracer
While stable isotope tracing provides qualitative and relative quantitative information, Metabolic Flux Analysis (MFA) is a computational approach that aims to determine the absolute rates (fluxes) of reactions within a metabolic network. creative-proteomics.comrsc.orgsci-hub.se MFA integrates data from isotope labeling experiments with a stoichiometric model of the metabolic network to generate a quantitative map of cellular metabolism. nih.govnih.gov
Theoretical Frameworks for MFA Model Construction and Validation
The foundation of MFA is a stoichiometric model of the metabolic network under investigation. sci-hub.senih.gov This model is a mathematical representation of the biochemical reactions occurring in the cell, defining the relationships between substrates and products. sci-hub.se The construction of an accurate and comprehensive model is a critical first step and requires detailed knowledge of the organism's biochemistry. rsc.orgsci-hub.se
The core principle of MFA is the assumption of a metabolic steady state, where the rate of production of each intracellular metabolite equals its rate of consumption. mdpi.comnih.gov This leads to a system of linear equations based on mass balance. creative-proteomics.com However, this system is often underdetermined, meaning there are more unknown fluxes than equations. nih.gov
To resolve this, MFA incorporates data from isotope tracing experiments. nih.gov The labeling patterns of metabolites, such as the mass isotopologue distributions (MIDs) obtained from mass spectrometry, provide additional constraints that allow for the determination of intracellular fluxes. mdpi.comnih.gov The process involves fitting the experimentally measured labeling data to the model to estimate the flux values that best explain the observed isotopic patterns. nih.gov
Model validation is a crucial step to ensure the reliability of the MFA results. This can involve statistical analysis of the goodness-of-fit between the simulated and experimental data and performing parallel labeling experiments with different tracers to verify the model's predictions. sci-hub.se
Table 1: Key Steps in 13C-Metabolic Flux Analysis sci-hub.se
| Step | Description |
| 1. Metabolic Model Generation | Development of a stoichiometric model of the cellular metabolism. |
| 2. Experimental Design | Selection of an appropriate isotopic tracer to achieve high precision in flux calculations for the target pathways. |
| 3. Carbon Labeling Experiment | Cultivation of cells on the labeled substrate, measurement of extracellular fluxes and biomass composition, and extraction of metabolites. |
| 4. Analytical Measurement | Determination of the labeling state of metabolites using techniques like NMR or mass spectrometry. |
| 5. Flux Estimation and Validation | Model-based estimation of flux parameters and their confidence intervals, and evaluation of the statistical significance and adequacy of the model. |
Computational Algorithms for Flux Estimation from Isotopic Labeling Patterns
The estimation of metabolic fluxes from isotopic labeling data is a computationally intensive task that requires sophisticated algorithms. nih.govacs.org The goal is to find the set of flux values that minimizes the difference between the experimentally measured isotopic labeling patterns and the patterns predicted by the metabolic model. nih.gov
This is typically formulated as a nonlinear optimization problem. acs.org Various computational tools and software packages have been developed to perform these calculations. These programs take the metabolic network model, the atom transitions for each reaction, and the experimental labeling data as input. nih.govnih.gov They then use iterative algorithms to search for the best-fit flux distribution. nih.gov
Recent advancements have seen the application of machine learning and artificial intelligence to metabolic flux analysis. acs.orgbiorxiv.org These approaches can potentially overcome some of the limitations of traditional optimization methods, such as long computation times and the risk of finding suboptimal solutions. acs.org For example, machine learning models can be trained on large datasets of simulated flux distributions and their corresponding labeling patterns to rapidly and accurately predict fluxes from new experimental data. biorxiv.org
The development of new computational frameworks, such as those utilizing elementary metabolite unit (EMU) basis vectors, has also improved the efficiency and rationality of tracer experiment design and flux estimation. nih.gov These methods help to decouple the complexities of substrate labeling from the dependence on free fluxes, providing a more systematic approach to MFA. nih.gov
Table 2: Comparison of Isotopic Tracers in Metabolic Research
| Tracer | Primary Application | Information Gained |
| [U-13C]-Glucose | Central Carbon Metabolism | Overall contribution of glucose to glycolysis, TCA cycle, and biosynthetic pathways. nih.gov |
| [1,2-13C]-Glucose | Pentose Phosphate Pathway vs. Glycolysis | Distinguishes between pathways at the glucose-6-phosphate branch point. mdpi.com |
| [U-13C, 15N]-Glutamine | Amino Acid and Nitrogen Metabolism | Tracks both carbon and nitrogen flow from glutamine into the TCA cycle and other pathways. nih.govnih.gov |
| L-ALANINE-N-FMOC (2,3,3,3-D4) | Alanine Metabolism and Pyruvate Entry Points | Traces the fate of alanine-derived carbon and deuterium into central metabolism. |
| Deuterated Water (D2O) | De Novo Lipogenesis and other biosynthetic pathways | Measures the incorporation of deuterium into newly synthesized molecules, independent of the carbon source. nih.govmdpi.com |
Applications in Cellular Bioenergetics and Anabolic Processes
L-ALANINE-N-FMOC (2,3,3,3-D4) is pivotal for investigating the core processes of cellular energy production and biosynthesis. L-alanine is a key player in the glucose-alanine cycle, a metabolic loop that transports amino groups from peripheral tissues to the liver and facilitates gluconeogenesis. By using L-ALANINE-N-FMOC (2,3,3,3-D4) as a tracer, researchers can follow the flux of alanine through this cycle, quantifying its contribution to energy homeostasis.
In anabolic processes, particularly protein synthesis, this labeled compound allows for the precise measurement of alanine incorporation into newly synthesized peptides and proteins. The Fmoc group is a standard protecting group in solid-phase peptide synthesis, and its presence, combined with the isotopic label, provides a dual-marker system for tracking the fate of exogenous alanine within the cellular machinery. This helps in understanding how cells regulate protein turnover and respond to anabolic stimuli.
Investigating Metabolic Rewiring in Disease States (e.g., Cancer, Neurological Disorders, Muscle Health)
Altered metabolism is a hallmark of many diseases, and L-ALANINE-N-FMOC (2,3,3,3-D4) is an invaluable asset for studying these pathological changes.
Cancer: Proliferating cancer cells exhibit significant metabolic reprogramming to meet their high bioenergetic and anabolic demands. mdpi.comfrontiersin.org Many cancers, including pancreatic ductal adenocarcinoma (PDAC), become highly dependent on specific amino acids like alanine. nih.gov Studies have shown that PDAC cells upregulate specific transporters to increase their uptake of alanine from the tumor microenvironment. nih.gov Using stable-isotope tracing with labeled alanine, researchers can quantify this enhanced consumption and trace how cancer cells utilize it to fuel the TCA cycle and other biosynthetic pathways, thereby identifying unique metabolic vulnerabilities that can be targeted for therapy. mdpi.comnih.gov
Neurological Disorders: Emerging research implicates altered amino acid metabolism in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. nih.govuni-duesseldorf.de The neurotoxic amino acid beta-N-methylamino-L-alanine (BMAA), for instance, has been linked to neuronal injury and can enhance neurotoxicity through multiple mechanisms, including oxidative stress and excitotoxicity. nih.govnih.gov L-ALANINE-N-FMOC (2,3,3,3-D4) serves as a critical research tool to trace alanine metabolic pathways within the central nervous system. This allows for the investigation of how these pathways are dysregulated in disease states, potentially revealing mechanisms of neurodegeneration and identifying novel biomarkers.
Muscle Health: L-alanine plays a significant role in muscle physiology, contributing to both energy production during exercise and the synthesis of muscle protein. nih.gov Supplementation with L-alanine in combination with branched-chain amino acids (BCAAs) has been shown to support muscle health and protect against fatigue. nih.gov By employing L-ALANINE-N-FMOC (2,3,3,3-D4) in preclinical models, scientists can track the uptake, distribution, and metabolic fate of alanine in skeletal muscle. This provides insights into how alanine supports muscle function, its role in protein turnover during exercise and recovery, and its potential therapeutic benefits in conditions associated with muscle wasting.
Advanced Metabolomics Approaches Employing Deuterated Standards
The use of deuterated standards like L-ALANINE-N-FMOC (2,3,3,3-D4) is central to modern, high-precision metabolomics.
Development of Absolute Quantification Methods for Alanine and Related Metabolites
Absolute quantification of metabolites is crucial for understanding their precise roles in biological systems. nih.gov Stable isotope dilution mass spectrometry is the gold standard for this purpose. In this method, a known quantity of a heavy-isotope-labeled internal standard, such as L-ALANINE-N-FMOC (2,3,3,3-D4), is "spiked" into a biological sample. mdpi.com Because the labeled standard is chemically identical to its endogenous counterpart, it experiences the same extraction, derivatization, and ionization efficiencies during mass spectrometry analysis. pnas.org By comparing the signal intensity of the labeled standard to the native (unlabeled) analyte, an exact concentration of the endogenous metabolite can be calculated. mdpi.compnas.org This approach, often referred to as the AQUA (Absolute QUantification of Proteins) strategy when applied to proteomics, provides highly accurate and reproducible measurements essential for clinical diagnostics and systems biology. pnas.orggoogle.com
Table 1: Research Findings in Absolute Quantification using Isotopic Labeling
| Methodology | Key Finding | Significance | Reference |
|---|---|---|---|
| AQUA (Absolute QUantification of Proteins) | Successfully quantified low abundance yeast proteins and determined cell cycle-dependent phosphorylation of human separase protein. | Provides a focused and precise method for measuring absolute levels of proteins and their post-translational modifications. | pnas.org |
| Group Specific Internal Standard Technology (GSIST) | Enabled absolute quantification of intermediates in central carbon metabolism, including the pentose phosphate pathway, in a single LC-MS run. | Offers a robust and simpler in vitro alternative to in vivo labeling for accurate metabolite quantification. | mdpi.com |
| Isotopic N,N-dimethyl-Leucine (iDiLeu) Tagging | Achieved accurate absolute quantification of amine metabolites in human cerebrospinal fluid at the MS1 level. | Overcomes limitations of commercial availability and cost of labeled standards for a broad class of metabolites. | nih.gov |
Discovering Novel Metabolic Pathways and Intermediate Metabolites
Stable isotope tracers are indispensable for mapping metabolic networks and discovering previously unknown biochemical reactions. unl.edutandfonline.com When L-ALANINE-N-FMOC (2,3,3,3-D4) is introduced into a biological system, the deuterium label can be tracked as it is incorporated into downstream metabolites. Untargeted metabolomics analysis using high-resolution mass spectrometry can then detect new molecules containing the isotopic signature, revealing novel metabolic products of alanine. tandfonline.com Furthermore, deuteration can sometimes alter the preference of metabolic enzymes, a phenomenon known as "metabolic switching," which can redirect flux through alternative or secondary pathways. researchgate.netnih.gov Studying these shifts provides deeper insight into the flexibility and interconnectivity of metabolic networks.
Characterization of Isotope Effects on Enzyme Kinetics within Metabolic Networks
The substitution of hydrogen with its heavier isotope, deuterium, can significantly impact the rate of enzyme-catalyzed reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. nih.govresearchgate.net If the cleavage of this bond is the rate-limiting step of a reaction, the reaction will proceed more slowly with the deuterated substrate.
By measuring the KIE using substrates like deuterated L-alanine, researchers can gain profound insights into enzymatic mechanisms, transition state structures, and the role of protein dynamics in catalysis. nih.govd-nb.infocapes.gov.br For example, studies on alanine racemase showed that using deuterated alanine resulted in a KIE of approximately 1.3 on the catalytic rate, a value that increased further when the enzyme itself was deuterated, indicating coupled motion between the protein and the substrate during the reaction. nih.gov
Table 2: Examples of Deuterium Kinetic Isotope Effects (KIEs) in Alanine-Metabolizing Enzymes
| Enzyme | Substrate | Observed KIE (Value) | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Alanine Racemase | Cα-deuterated L-alanine | ~1.3 (on kcat and kcat/KM) | Implicates a direct role for protein vibrational motions in the proton transfer step. | nih.gov |
| Tryptophan 2-monooxygenase (acts as L-amino acid oxidase) | L-alanine | 6.0 ± 0.5 (primary deuterium KIE) | Consistent with a hydride transfer mechanism for alanine oxidation. | nih.gov |
| D-amino acid oxidase | [2-D]D-alanine | 9.1 ± 1.5 (at low pH) | Supports a hydride transfer mechanism and suggests concerted rupture of C-H and N-H bonds. | d-nb.info |
| L-alanine dehydrogenase | L-alanine-d4 | Variable (1-7) | Indicates that L-alanine is a "sticky" substrate, meaning it reacts faster than it dissociates from the enzyme. | capes.gov.br |
Integration of L-ALANINE-N-FMOC (2,3,3,3-D4) with Multi-Omics Data for Systems Biology Approaches
The integration of data from various "omics" fields, such as proteomics, metabolomics, and lipidomics, provides a holistic view of biological systems. The use of L-ALANINE-N-FMOC (2,3,3,3-D4) as a tracer in these multi-omics studies is a burgeoning area of research. By introducing this labeled form of alanine, scientists can track its incorporation into newly synthesized proteins and follow its metabolic fate through various pathways. nih.govmdpi-res.com This approach is invaluable for understanding the dynamic nature of cellular processes in both healthy and diseased states.
In the context of systems biology, this deuterated alanine derivative allows for the precise measurement of protein turnover rates on a proteome-wide scale. nih.gov This information, when combined with metabolomic and lipidomic data, can reveal how cellular metabolism is rewired in response to different stimuli or pathological conditions. For instance, studies have shown that dysregulation of amino acid metabolism, including that of alanine, is a feature of various diseases, and using labeled amino acids can help to elucidate these complex interactions. mdpi-res.commdpi.comnih.govnih.gov The ability to trace the flow of the deuterated label through interconnected metabolic networks provides a powerful dataset for constructing and validating systems-level models of cellular function.
Novel Applications in In Vitro and Ex Vivo Biological Systems
The application of L-ALANINE-N-FMOC (2,3,3,3-D4) extends to a variety of in vitro and ex vivo experimental setups, offering a refined tool for mechanistic studies. In vitro cell culture systems can utilize this compound to investigate protein synthesis and degradation dynamics under controlled conditions. nih.gov For example, researchers can monitor how specific treatments or environmental changes affect the lifecycle of proteins within different cell types.
Ex vivo studies, which involve the analysis of tissues or organs outside the living organism, also benefit from the use of deuterated amino acids. These experiments can provide insights into tissue-specific protein metabolism and how it is altered in disease. aip.orgaip.org For instance, the uptake and incorporation of labeled amino acids can be measured in tissue slices to assess metabolic activity. aip.org The use of deuterated amino acids in these systems allows for the detailed investigation of biological processes without the complexities of whole-organism studies, providing a bridge between in vitro and in vivo research.
Technological Innovations in Analytical Platforms for Deuterated Compounds
The accurate detection and quantification of deuterated compounds like L-ALANINE-N-FMOC (2,3,3,3-D4) are critically dependent on advanced analytical technologies. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques in this field. datahorizzonresearch.comthalesnano.com Recent technological innovations are continually enhancing the sensitivity, resolution, and throughput of these platforms, enabling more detailed and comprehensive analyses.
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), allows for the precise identification and quantification of deuterated molecules and their metabolic products. ansto.gov.auacs.org Innovations in MS instrumentation, such as improved ionization sources and mass analyzers, contribute to greater sensitivity, which is crucial for detecting low-abundance species. hidenanalytical.com Similarly, advancements in NMR spectroscopy, including the development of higher field magnets and specialized pulse sequences, provide detailed structural and dynamic information about deuterated molecules and the biomolecules into which they are incorporated. tcichemicals.com The development of analytical methods specifically designed for deuterated compounds is an active area of research, with the goal of improving the accuracy and efficiency of isotopic labeling studies. datahorizzonresearch.com
| Analytical Technique | Application for Deuterated Compounds | Recent Innovations |
| Mass Spectrometry (MS) | Quantification of isotopic enrichment and metabolic flux analysis. thalesnano.comacs.org | Higher resolution instruments, improved ionization techniques, and advanced data analysis software. datahorizzonresearch.comhidenanalytical.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis of proteins and investigation of enzyme mechanisms. tcichemicals.com | Higher field magnets, cryogenically cooled probes, and novel pulse sequences for studying deuterated molecules. isotope.com |
| Stimulated Raman Scattering (SRS) Microscopy | In vivo visualization of newly synthesized proteins incorporating deuterated amino acids. aip.orgaip.org | Enhanced labeling efficiency and broader applicability to various tissues and organs. aip.orgaip.org |
Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Systems
The substitution of hydrogen with deuterium can alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Computational modeling and simulation are becoming increasingly important for understanding and predicting these effects in complex biological systems. mdpi.comaip.org By employing quantum mechanics and molecular dynamics simulations, researchers can model how the increased mass of deuterium affects bond vibrations and, consequently, the energy landscape of enzymatic reactions. mdpi.comrsc.org
These computational approaches can provide valuable insights into reaction mechanisms and transition states. rsc.orgd-nb.info For example, simulations can help to interpret experimental KIE data, providing a more detailed picture of how an enzyme catalyzes a specific reaction. d-nb.info Furthermore, computational models can be used to predict the magnitude of isotope effects for different reactions and substrates, guiding the design of new experiments. mdpi.comaip.org The synergy between computational modeling and experimental studies is crucial for advancing our understanding of the fundamental principles governing deuterium isotope effects in biology. nih.govacs.org
Potential for Development of New Research Tools and Probes Based on Deuterated Alanine Scaffolds
The unique properties of deuterated compounds make them attractive for the development of novel research tools and probes. mdpi.comnih.gov L-ALANINE-N-FMOC (2,3,3,3-D4) and other deuterated alanines can serve as building blocks for creating more complex molecules with specific research applications. For example, they can be incorporated into peptides and proteins to act as probes for studying protein structure, dynamics, and interactions using techniques like NMR. isotope.commdpi.com
Deuterated amino acids are also being explored for their potential in developing new imaging agents. aip.orgaip.org The carbon-deuterium bond has a unique vibrational frequency that can be detected by techniques like stimulated Raman scattering (SRS) microscopy, allowing for the visualization of metabolic processes in living cells and tissues with high spatial resolution. aip.orgaip.org As our ability to synthesize and manipulate deuterated compounds improves, so too will the potential to create a new generation of sophisticated research tools and probes based on deuterated alanine scaffolds, opening up new avenues for biological inquiry. nih.govacs.org
Q & A
Q. What is the role of deuterium labeling in L-ALANINE-N-FMOC (2,3,3,3-D4) for peptide synthesis?
The deuterium atoms at positions 2,3,3,3 serve as non-radioactive isotopic labels, enabling tracking of molecular behavior in kinetic studies, metabolic pathways, or structural analysis via techniques like mass spectrometry (MS). The FMOC group protects the amino terminus during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Researchers should verify isotopic purity (≥98% D) using high-resolution MS or NMR to ensure labeling efficacy .
Q. How should L-ALANINE-N-FMOC (2,3,3,3-D4) be stored to maintain stability?
Store the compound at 0–6°C in a dry, inert atmosphere to prevent hydrolysis of the FMOC group. Exposure to moisture or elevated temperatures can lead to deprotection, reducing synthetic yield. Stability tests under controlled conditions (e.g., 25°C/60% RH for 24 hours) are recommended to validate storage protocols .
Q. What purification methods are optimal for deuterated FMOC-amino acids?
Reverse-phase HPLC with a C18 column is widely used, leveraging the hydrophobic FMOC group for separation. Gradient elution (e.g., 20–80% acetonitrile in water with 0.1% TFA) effectively resolves deuterated analogs from non-labeled byproducts. Confirmation of purity via LC-MS ensures minimal isotopic cross-contamination .
Advanced Research Questions
Q. How do deuterium isotope effects influence enzymatic assays using peptides with L-ALANINE-N-FMOC (2,3,3,3-D4)?
Deuteration at the β-carbon (position 3) can alter reaction kinetics due to the kinetic isotope effect (KIE), particularly in enzymes like alanine racemase or transaminases. For instance, C-D bonds have lower vibrational frequencies than C-H bonds, potentially slowing bond-breaking steps. Researchers should compare turnover rates (kcat) and binding affinities (Km) between deuterated and non-deuterated substrates to quantify KIE impacts .
Q. What analytical strategies resolve discrepancies in isotopic distribution data for deuterated amino acids?
Discrepancies may arise from incomplete deuteration or isotopic scrambling during synthesis. High-resolution LC-MS/MS with collision-induced dissociation (CID) can map deuterium positions and quantify isotopic enrichment. For example, fragmentation patterns of the FMOC-Ala-D4 ion (m/z 326.3) should show distinct D/H ratios at specific fragments .
Q. How can racemization be minimized during SPPS with L-ALANINE-N-FMOC (2,3,3,3-D4)?
Racemization occurs under basic conditions during FMOC deprotection. Using milder bases (e.g., 20% piperidine in DMF with 0.1 M HOBt) and lower temperatures (4°C) reduces epimerization. Post-synthesis chiral HPLC or circular dichroism (CD) spectroscopy validates enantiomeric purity. Deuteration itself does not inherently increase racemization but may require adjusted coupling times .
Methodological Considerations
Q. How is isotopic incorporation quantified in L-ALANINE-N-FMOC (2,3,3,3-D4)?
Isotopic purity is assessed via electrospray ionization (ESI)-MS in positive ion mode. The mass shift between non-deuterated (m/z 322.1) and deuterated (m/z 326.3) forms should align with theoretical values. For positional confirmation, <sup>2</sup>H-NMR or infrared spectroscopy (IR) can identify C-D stretching vibrations (~2100 cm<sup>−1</sup>) .
Q. What are the safety protocols for handling deuterated FMOC-amino acids?
While L-ALANINE-N-FMOC (2,3,3,3-D4) is generally non-hazardous (NFPA health/fire/reactivity = 0), standard lab practices apply: wear nitrile gloves, avoid inhalation of powders, and use fume hoods for solvent-based reactions. Dispose of waste via approved organic solvent containers .
Experimental Design Challenges
Q. How does deuteration impact crystallographic studies of FMOC-alanine derivatives?
Deuteration can enhance neutron diffraction resolution by reducing hydrogen’s incoherent scattering. However, in X-ray crystallography, the lower electron density of deuterium may complicate map interpretation. Researchers should compare deuterated vs. non-deuterated crystal structures to assess positional accuracy .
Q. What are the limitations of using L-ALANINE-N-FMOC (2,3,3,3-D4) in metabolic flux analysis?
While deuterated alanine tracks glucose-alanine cycle dynamics, isotopic dilution in cell cultures or in vivo systems may reduce signal-to-noise ratios. Compartmental modeling paired with <sup>13</sup>C/<sup>2</sup>H dual-isotope tracers improves pathway resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
